molecular formula C13H26OSn B12540164 4-[1-(Trimethylstannyl)ethenyl]octan-3-one CAS No. 820250-62-2

4-[1-(Trimethylstannyl)ethenyl]octan-3-one

Cat. No.: B12540164
CAS No.: 820250-62-2
M. Wt: 317.05 g/mol
InChI Key: IWPDTFPOJFZOST-UHFFFAOYSA-N
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Description

4-[1-(Trimethylstannyl)ethenyl]octan-3-one is a chemical compound characterized by the presence of a trimethylstannyl group attached to an ethenyl moiety, which is further connected to an octan-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one typically involves the reaction of an appropriate precursor with trimethylstannyl reagents under controlled conditions. One common method involves the use of a stannylation reaction, where a vinyl stannane is reacted with an octanone derivative in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale stannylation processes, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Trimethylstannyl)ethenyl]octan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxides, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[1-(Trimethylstannyl)ethenyl]octan-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one involves its interaction with specific molecular targets and pathways. The trimethylstannyl group can act as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Trimethylstannyl)ethenyl]octan-3-one is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and stability compared to its silicon, germanium, and lead analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

820250-62-2

Molecular Formula

C13H26OSn

Molecular Weight

317.05 g/mol

IUPAC Name

4-(1-trimethylstannylethenyl)octan-3-one

InChI

InChI=1S/C10H17O.3CH3.Sn/c1-4-7-8-9(5-2)10(11)6-3;;;;/h9H,2,4,6-8H2,1,3H3;3*1H3;

InChI Key

IWPDTFPOJFZOST-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)[Sn](C)(C)C)C(=O)CC

Origin of Product

United States

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